molecular formula C27H29NO10 B138715 4'-Epi-daunorubicin CAS No. 57918-24-8

4'-Epi-daunorubicin

Cat. No.: B138715
CAS No.: 57918-24-8
M. Wt: 527.5 g/mol
InChI Key: STQGQHZAVUOBTE-RPDDNNBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4’-Epi-daunorubicin interacts with various enzymes, proteins, and other biomolecules. It is produced by the metabolic engineering of Streptomyces coeruleorubidus strain SIPI-1482 . The dnmV gene in the biosynthetic pathway of TDP-L-daunosamine was disrupted, and the daunorubicin biosynthetic pathway was reconstituted avermitilis led to the production of 4’-Epi-daunorubicin .

Cellular Effects

4’-Epi-daunorubicin has significant effects on various types of cells and cellular processes. It influences cell function by inducing double-strand breaks (DSBs) in DNA, causing cell cycle arrest at different checkpoints . It also generates free radicals that cause cell and DNA damage .

Molecular Mechanism

The molecular mechanism of 4’-Epi-daunorubicin involves complex formation with DNA by intercalation between base pairs, inhibiting DNA and RNA synthesis . It also stabilizes the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . This leads to cell death .

Temporal Effects in Laboratory Settings

Over time, 4’-Epi-daunorubicin shows changes in its effects in laboratory settings. The genetically engineered strain producing 4’-Epi-daunorubicin has a different fermentation condition and extraction protocol compared with the wild type daunorubicin producer .

Metabolic Pathways

4’-Epi-daunorubicin is involved in the biosynthetic pathway of TDP-L-daunosamine avermitilis switches the metabolic flux from daunorubicin to 4’-Epi-daunorubicin .

Subcellular Localization

Daunorubicin, a related compound, has been found to be sequestered in the mitochondrial compartment in resistant cells

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Epi-daunorubicin can be synthesized through a series of chemical reactions starting from daunorubicin. The process involves the oxidation of the C-4’ hydroxyl group of daunorubicin to form a 4’-keto intermediate, followed by reduction with sodium borohydride (NaBH4) and mild alkaline hydrolysis to remove protecting groups .

Industrial Production Methods: Industrial production of 4’-Epi-daunorubicin involves metabolic engineering of microbial strains such as Streptomyces coeruleorubidus. By disrupting specific genes in the biosynthetic pathway of daunorubicin and introducing genes from other microorganisms, the production of 4’-Epi-daunorubicin can be achieved. The fermentation process typically involves specific conditions such as a seed age of 24-40 hours and an 8-day fermentation period at 25°C .

Chemical Reactions Analysis

Types of Reactions: 4’-Epi-daunorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is 4’-Epi-daunorubicin itself, which is used as an intermediate in the synthesis of other anthracycline antibiotics such as epirubicin .

Scientific Research Applications

Overview

4'-Epi-daunorubicin is structurally similar to daunorubicin but possesses a different spatial orientation of the hydroxyl group at the 4' carbon of the sugar moiety. This modification contributes to its unique properties, including reduced toxicity and enhanced therapeutic efficacy compared to other anthracyclines .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits significant inter-individual variability. Its distribution volume is high (1000-1500 L), and it has a total plasma clearance rate of approximately 45-50 L/h/m² . These characteristics make it a candidate for various chemotherapy regimens.

Chemistry

  • Model Compound: Used as a reference for studying synthesis and modification of anthracycline antibiotics.
  • DNA Interaction Studies: Investigated for its ability to intercalate with DNA, providing insights into drug-DNA interactions.

Biology

  • Cellular Effects: Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism helps in understanding drug resistance in cancer therapy.
  • Biochemical Pathways: Studies on its biosynthetic pathways reveal insights into metabolic engineering approaches for producing this compound.

Medicine

  • Chemotherapy Regimens: Employed in the treatment of cancers such as leukemia and breast cancer. It is often favored over doxorubicin due to its lower toxicity profile .
  • Combination Therapies: It is used in combination with other agents (e.g., fluorouracil) to enhance therapeutic outcomes while minimizing side effects associated with traditional anthracyclines .

Industry

  • Industrial Production: Produced through fermentation processes involving genetically engineered microbial strains. This method allows for large-scale production while maintaining high purity levels (over 97%) through advanced purification techniques .
  • Intermediate Production: Serves as an intermediate in the synthesis of other anthracycline antibiotics, contributing to pharmaceutical development.

Case Studies

  • Breast Cancer Treatment:
    A study compared epirubicin-containing regimens (FEC) with traditional CMF regimens. Results showed improved relapse-free survival rates in patients treated with higher doses of epirubicin .
  • Lung Cancer Trials:
    A Phase II study evaluated high-dose epirubicin in patients with advanced non-small cell lung cancer. The findings suggested potential efficacy in managing this aggressive cancer type .
  • Cardiotoxicity Research:
    Investigations into the cardiotoxic effects of anthracyclines highlighted that this compound exhibited significantly lower cardiotoxicity compared to doxorubicin, making it a safer alternative for patients requiring long-term treatment .

Comparison with Similar Compounds

Biological Activity

4'-Epi-daunorubicin, an anthracycline antibiotic and a derivative of daunorubicin, exhibits significant biological activity, particularly in the context of cancer treatment. This compound is notable for its ability to induce apoptosis in cancer cells and is utilized in various chemotherapy regimens. Below is a detailed examination of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview

This compound is structurally similar to daunorubicin but differs in the spatial orientation of the hydroxyl group at the 4' carbon of its sugar moiety. This modification contributes to its unique properties and reduced toxicity compared to its parent compound.

Target Enzymes:

  • Topoisomerase II: this compound primarily targets topoisomerase II, an enzyme crucial for DNA replication and transcription. The drug stabilizes the DNA-topoisomerase II complex, preventing the religation step necessary for DNA repair .

Mode of Action:

  • DNA Intercalation: The compound intercalates between DNA base pairs, leading to double-strand breaks (DSBs) that inhibit DNA replication and transcription, ultimately resulting in cell death .
  • Cell Cycle Arrest: It induces cell cycle arrest at various checkpoints, particularly at G2/M phase, which is critical for cancer cell proliferation.

This compound has been shown to interact with various biomolecules, influencing cellular processes significantly. Its biochemical properties include:

  • Induction of Apoptosis: The compound effectively induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Metabolic Pathways: It is involved in the biosynthetic pathway of TDP-L-daunosamine, which is essential for its biological activity.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits significant variability in absorption and distribution among individuals. Key pharmacokinetic parameters include:

ParameterValue
Absorption100%
Volume of Distribution21 ± 2 L/kg (60 mg/m²)
Protein Binding77%
MetabolismPrimarily hepatic

These parameters suggest a rapid absorption and a relatively high volume of distribution, indicating extensive tissue penetration .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in treating various cancers:

  • In Vivo Studies:
    • In murine models of P-388 lymphocytic leukemia, this compound demonstrated superior antitumor activity compared to both daunorubicin and doxorubicin .
  • Clinical Applications:
    • The compound has been incorporated into chemotherapy regimens for leukemia and breast cancer, showing promising results in reducing tumor size with fewer side effects than traditional anthracyclines .
  • Resistance Mechanisms:
    • Research has focused on understanding how this compound circumvents common resistance mechanisms observed with other anthracyclines. Studies indicate that it may be less likely to be extruded by multidrug resistance (MDR) transporters due to its structural modifications.

Properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQGQHZAVUOBTE-RPDDNNBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206629
Record name 4'-Epi-daunorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57918-24-8
Record name Epidaunorubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57918-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Epi-daunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Epi-daunorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57918-24-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIDAUNORUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST2WDK731R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Epi-daunorubicin
Reactant of Route 2
Reactant of Route 2
4'-Epi-daunorubicin
Reactant of Route 3
Reactant of Route 3
4'-Epi-daunorubicin
Reactant of Route 4
4'-Epi-daunorubicin
Reactant of Route 5
4'-Epi-daunorubicin
Reactant of Route 6
Reactant of Route 6
4'-Epi-daunorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.